methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of pyrrole derivatives. Pyrrole and its derivatives are significant due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of similar pyrrole derivatives often involves reactions with cyanoacetamide, ethyl cyanoacetate, and various catalysts. For instance, Dawadi and Lugtenburg (2011) described the synthesis of related pyrrole derivatives using triethylamine, a nonnucleophilic base, to access a library of pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds, like the one analyzed by Rao et al. (1999), reveals that the cyclohexane rings in these compounds adopt chair conformations. This is crucial for understanding the stereochemistry and reactivity of the compound (Rao et al., 1999).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions. For example, in the work of Hernandez et al. (2015), different products were obtained from the reaction of pyrazole derivatives with cyclohexylamine depending on the substituent, highlighting the versatile reactivity of such systems (Hernandez et al., 2015).
Physical Properties Analysis
The physical properties, such as crystal structure and phase behavior, are essential for understanding the material characteristics of these compounds. Dmitriev et al. (2015) conducted a study on the crystal structure of a related pyrrole derivative, providing insights into the physical properties of these molecules (Dmitriev et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are key to the applications of these compounds. For instance, Achutha et al. (2017) explored the synthesis and structural stability of a related pyrrole derivative, contributing to the understanding of its chemical properties (Achutha et al., 2017).
Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis of pyrrole derivatives, emphasizing the development of novel compounds through various chemical reactions. For instance, the work by Dawadi and Lugtenburg (2011) details efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, showcasing the utility of pyrrole derivatives in accessing new chemical libraries. This synthesis involves reactions of ethyl 2-chloroacetoacetate and its 4-chloro isomer with cyanoacetamide, highlighting the versatility of pyrrole compounds in chemical synthesis (Dawadi & Lugtenburg, 2011).
Structural Analysis and Properties
The crystal structures of certain enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined, revealing insights into their molecular conformations and hydrogen bonding. These studies contribute to understanding the structural features that underpin the chemical behavior and potential applications of pyrrole derivatives (Kubicki, Bassyouni, & Codding, 2000).
properties
IUPAC Name |
methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO3/c1-15-20(22(26)27-2)19(14-17-9-6-10-18(23)13-17)21(25)24(15)12-11-16-7-4-3-5-8-16/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLXUSMULAQLN-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)Cl)C(=O)N1CCC3=CCCCC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)Cl)/C(=O)N1CCC3=CCCCC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-4-(3-chlorobenzylidene)-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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